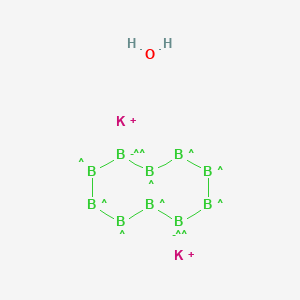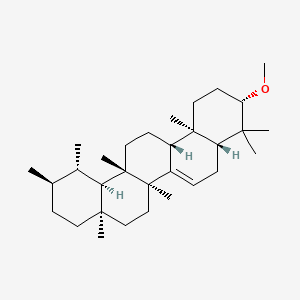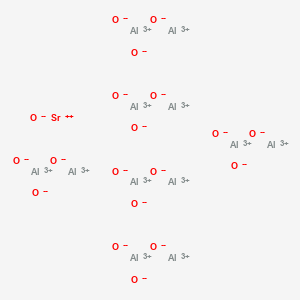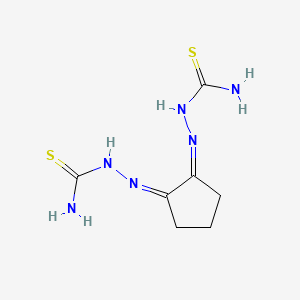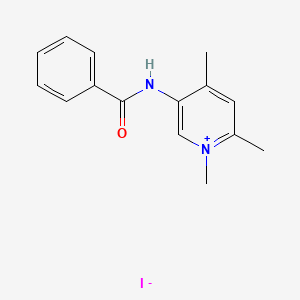![molecular formula C12H18N2O3 B577382 Tert-butyl-N-[(1-Methyl-2-oxo-3-pyridyl)methyl]carbamate CAS No. 1234616-68-2](/img/structure/B577382.png)
Tert-butyl-N-[(1-Methyl-2-oxo-3-pyridyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate and its derivatives are key intermediates in the synthesis of complex organic compounds. For instance, tert-butyl 5-amino-4 - ( (2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate is synthesized from commercially available starting materials and serves as an important intermediate in several biologically active compounds.Molecular Structure Analysis
The molecular formula of Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate is C12H18N2O3. The InChI code is 1S/C12H18N2O3/c1-12(2,3)17-11(16)13-8-9-6-5-7-14(4)10(9)15/h5-7H,8H2,1-4H3,(H,13,16) .Chemical Reactions Analysis
Carbamate derivatives are frequently employed in organic synthesis, serving as key intermediates in the construction of complex molecular structures. They are involved in reactions like Diels-Alder, asymmetric Mannich reactions, and photocatalyzed amination, demonstrating their versatility in organic synthesis.Physical And Chemical Properties Analysis
Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate has a molecular weight of 238.28 g/mol. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
- Ceftolozan, ein intravenöses Cephalosporin-Antibiotikum der fünften Generation, leitet sich von strukturellen Modifikationen von FK518 ab. Tert-butyl-N-[(1-Methyl-2-oxo-3-pyridyl)methyl]carbamate dient als entscheidendes Zwischenprodukt bei der Synthese von Ceftolozan. Ceftolozan zeigt eine breite antibakterielle Aktivität gegen grampositive und gramnegative Bakterien, einschließlich multiresistenter Stämme .
- Eine von Jeon geleitete Forschungsgruppe entdeckte ein Pyrazolderivat als effektiven PDE4-Inhibitor zur Behandlung von Entzündungskrankheiten. In synthetischen Routen zu enantiomerenreinen Derivaten wurde this compound gegenüber p-Toluolsulfinamid aufgrund besserer Ausbeuten und Diastereoselektivität bevorzugt .
- Eine lösungsmittelfreie Eintopf-Zwei-Schritt-Synthese von 3-(Tert-butyl)-N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amin wurde unter Verwendung von this compound als Ausgangsmaterial berichtet. Diese effiziente Methode unterstreicht ihre Vielseitigkeit in der organischen Synthese .
Antibiotikasynthese
PDE4-Hemmung
Lösungsmittelfreie Synthese
Safety and Hazards
Wirkmechanismus
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-methyl-2-oxopyridin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-8-9-6-5-7-14(4)10(9)15/h5-7H,8H2,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHFPUIVQAHADU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725542 |
Source


|
| Record name | tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-68-2 |
Source


|
| Record name | tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]oxathiolane] (9CI)](/img/no-structure.png)
![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)
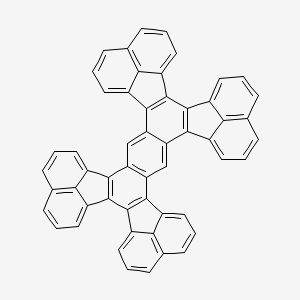
![5-oxo-6H-benzo[c][1,2]benzodiazepin-5-ium-11-one](/img/structure/B577303.png)



